Superior Chain Transfer Efficiency in Radical Polymerization vs. Non-Halogenated Monomers
4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one (MTCH) acts as an efficient addition-fragmentation chain transfer (AFCT) agent for the radical polymerization of non-conjugative monomers like vinyl acetate (VAc) [1]. This behavior is in stark contrast to its negligible effect on the polymerization of conjugative monomers such as styrene and methyl methacrylate (MMA), demonstrating a unique monomer-selective activity [1]. This selectivity is a critical differentiator for controlling polymer architecture.
| Evidence Dimension | Chain Transfer Constant (Cx) at 60°C for Vinyl Acetate Polymerization |
|---|---|
| Target Compound Data | 0.47 (in benzene) and 0.42 (in ethyl acetate) |
| Comparator Or Baseline | Styrene and Methyl Methacrylate (MMA) polymerizations: No measurable effect on polymerization rate or molecular weight. |
| Quantified Difference | Cx = 0.42-0.47 for VAc vs. Cx ~ 0 for Styrene/MMA under identical conditions. |
| Conditions | Radical polymerization of vinyl acetate initiated by AIBN at 60°C in benzene or ethyl acetate solvent. |
Why This Matters
This quantitative chain transfer constant allows researchers to precisely control the molecular weight of non-conjugative polymers, a capability that is absent in common polymerizations and is not provided by dichloro- or monochloro- analogs, which lack this specific AFCT mechanism.
- [1] Sato, T., & Otsu, T. (1979). Effect of 4-methyl-4-trichloromethyl-2,5-cyclohexadien-1-one on radical polymerization of vinyl monomers. *Polymer*, 20(9), 1113-1116. View Source
